molecular formula C6H11N3O3 B2776252 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one CAS No. 138197-74-7

2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one

Cat. No. B2776252
CAS RN: 138197-74-7
M. Wt: 173.172
InChI Key: WBOQNIALPPCYTH-UHFFFAOYSA-N
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Description

“2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is a chemical compound with the molecular formula C6H11N3O3 . It is also known as ABMI.


Synthesis Analysis

The synthesis of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .


Molecular Structure Analysis

The molecular structure of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .


Chemical Reactions Analysis

The primary chemical reaction involving “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is its reaction with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” are characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .

Scientific Research Applications

Reaction with Aromatic Aldehydes

The compound reacts with aromatic aldehydes in the presence of boron trifluoride etherate, resulting in 2-aryl derivatives of 2′-amino-3′-methyl- (1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one . This reaction has potential applications in the synthesis of various organic compounds .

Therapeutic Potential

Imidazole, a five-membered heterocyclic moiety that is part of the structure of 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Buffer Solution in Various Procedures

The compound can be used as a buffer solution in various procedures such as lactate dehydrogenase assay, in situ hybridization procedure, and protein extraction from cells .

Raman Spectroscopy

It can also be used as a buffer in flow cell sample preparation for Raman spectroscopy .

Western Blotting

The compound can be used as a wash buffer in Western blotting, a widely used analytical technique used to detect specific proteins in a sample of tissue homogenate or extract .

Decellularization of Tissues

It can be used as a buffer component in the decellularization of tissues . Decellularization is a process used in tissue engineering to isolate the extracellular matrix of a tissue from its inhabiting cells, leaving an acellular scaffold that can be used in tissue regeneration.

Anti-HIV-1 Activity

Indole derivatives, which can be synthesized from 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one, have been reported to have anti-HIV-1 activity .

properties

IUPAC Name

2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOQNIALPPCYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)C1(CO)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one

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